Cas no 874772-69-7 (5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide)
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide
- 5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide
- PC200417
-
- MDL: MFCD02091513
- Inchi: 1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
- InChI Key: VJROMBCJDSOQNS-UHFFFAOYSA-N
- SMILES: S(C1=C(C)C2C=C(C=CC=2S1)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 341
- Topological Polar Surface Area: 96.8
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC200417-1g |
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide |
874772-69-7 | 1g |
£240.00 | 2024-05-24 | ||
| abcr | AB386942-1 g |
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide; 95% |
874772-69-7 | 1 g |
€391.30 | 2023-07-19 | ||
| abcr | AB386942-1g |
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide, 95%; . |
874772-69-7 | 95% | 1g |
€391.30 | 2025-04-15 | |
| abcr | AB386942-5g |
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide, 95%; . |
874772-69-7 | 95% | 5g |
€1188.70 | 2025-04-15 | |
| Ambeed | A995984-1g |
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide |
874772-69-7 | 95% | 1g |
$265.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528322-1g |
5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonamide |
874772-69-7 | 98% | 1g |
¥1914.00 | 2024-04-27 |
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide Suppliers
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide
Research Briefing on 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide (CAS: 874772-69-7)
5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide (CAS: 874772-69-7) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the benzo[b]thiophene class, which is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a fluorine atom and a sulfonic acid amide moiety in its structure enhances its bioactivity and metabolic stability, making it a promising candidate for further investigation.
Recent studies have focused on the synthesis, characterization, and biological evaluation of 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase IX (CA IX), a well-established target for anticancer therapy. The researchers employed molecular docking and in vitro assays to elucidate the binding interactions and inhibitory mechanisms, revealing a high affinity for the CA IX active site. These findings suggest its potential as a lead compound for developing novel anticancer agents.
In addition to its anticancer properties, 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide has also been investigated for its antimicrobial activity. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its efficacy against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. These results highlight its potential as a scaffold for designing new antibiotics to combat drug-resistant pathogens.
The synthetic routes for 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide have been optimized to improve yield and purity. A recent publication in Organic Process Research & Development (2023) described a scalable, one-pot synthesis method using commercially available starting materials. The process involves a sequential Friedel-Crafts acylation, cyclization, and sulfonylation, followed by amidation. This method offers advantages such as reduced reaction time, lower environmental impact, and higher overall yield, making it suitable for industrial-scale production.
Despite these promising findings, challenges remain in the development of 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability and requires further structural optimization to enhance its drug-like properties. Ongoing research is exploring prodrug strategies and formulation approaches to improve its solubility and absorption. Additionally, toxicity studies are underway to assess its safety profile in preclinical models.
In conclusion, 5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide (CAS: 874772-69-7) represents a versatile and pharmacologically active scaffold with potential applications in oncology and infectious disease. Continued research efforts are needed to fully exploit its therapeutic potential and address the current limitations. Collaborative efforts between academia and industry will be crucial in advancing this compound toward clinical development.
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